Para-bromo 4-anpp

Beschreibung

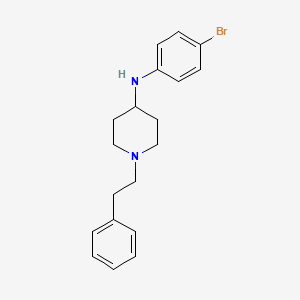

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWAYZMUFKPAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=C(C=C2)Br)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036953 | |

| Record name | Despropionyl p-bromofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752105-11-4 | |

| Record name | N-(4-Bromophenyl)-1-phenethylpiperidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2752105114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropionyl p-Bromofentanyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG6EFT9RN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for Para Bromo 4 Anpp and Its Analogs

Role of Para-bromo 4-anpp as a Key Synthetic Intermediate for Complex Chemical Scaffolds

This compound has been identified in analytical reports alongside various fentanyl analogs and other synthetic opioids ojp.govsf.govcfsre.org. This classification suggests that it may serve as a precursor or a related compound in the synthesis of these complex molecules. In the context of opioid synthesis, compounds like 4-ANPP (4-Anilino-N-phenethylpiperidine) are known key intermediates. Published synthesis routes for fentanyl derivatives often involve the acylation of 4-ANPP with specific acyl chlorides or anhydrides to introduce functional groups, leading to the final opioid structure sf.gov.

The presence of a bromine atom on the para position of the aniline (B41778) ring in this compound implies potential reactivity for various synthetic transformations. Halogenated aromatic compounds are frequently utilized in organic synthesis as substrates for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of more complex molecular architectures. The aniline moiety itself offers sites for further functionalization, including N-alkylation, acylation, or participation in cyclization reactions.

Table 2.6.1: Identified Associations of this compound in Analytical and Forensic Contexts

| Compound Name | Chemical Formula | Molecular Weight | Primary Context of Identification | Potential Role in Synthesis |

| This compound | C19H23BrN2 | 358.10446 | Forensic, Opioid Synthesis | Precursor/Analog |

| 4-ANPP | C17H20N2 | 252.35 | Key Intermediate (Fentanyl Synthesis) | Building Block |

| Fentanyl | C22H28N2O | 336.47 | Synthetic Opioid | Target Molecule |

| Acrylfentanyl | C22H25FN2O | 352.45 | Synthetic Opioid | Target Molecule |

Mechanistic Investigations of Para Bromo 4 Anpp at Molecular and Cellular Levels

Signal Transduction Pathway Modulation by Para-bromo 4-anpp in Cell Culture Models

G-Protein Coupled Receptor (GPCR) Biased Agonism Studies with this compound

could not be found. Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for these specific sections, nor to create the associated data tables.

Advanced Analytical Methodologies for the Characterization and Quantification of Para Bromo 4 Anpp

Chromatographic Separation and Purity Assessment of Para-bromo 4-anpp

Chiral Separation Techniques for Enantiomeric this compound Resolution

Many biologically active molecules exist as enantiomers, which are non-superimposable mirror images that can exhibit different pharmacological or toxicological properties. Therefore, the ability to separate and quantify these enantiomers is often crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for achieving enantiomeric resolution. This method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Research into chiral separation techniques for compounds with similar structures, such as brominated phenylpiperazines, suggests that CSPs based on polysaccharides like amylose (B160209) or cellulose (B213188) derivatives are effective researchgate.netmdpi.comresearchgate.netresearchgate.netscielo.org.mx. For instance, studies involving similar chiral molecules have utilized Chiralpak IA columns with mobile phases comprising mixtures of hexane, isopropanol, and sometimes diethylamine (B46881) to achieve separation mdpi.comresearchgate.net. The selection of the appropriate CSP and mobile phase composition is paramount for obtaining adequate resolution and enantiomeric excess (ee) values. While specific published data for the chiral resolution of this compound were not found, the principles applied to related compounds indicate that chiral HPLC with polysaccharide-based CSPs would be a primary approach.

Hyphenated Techniques for Trace Analysis and Metabolite Identification of this compound in Research Matrices

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing complex samples and identifying trace-level compounds and their metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound and its Metabolites

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique extensively used for the quantification and identification of pharmaceuticals, their metabolites, and other analytes in biological and environmental samples nih.govnih.govsciex.comnih.govfrontiersin.orgmdpi.comnih.gov. LC-MS/MS offers the advantage of analyzing thermally labile or non-volatile compounds, making it suitable for a wide range of molecules, including potential metabolites of this compound.

Method development typically involves optimizing chromatographic separation (e.g., using C18 columns) and mass spectrometric parameters (e.g., multiple reaction monitoring - MRM, or selected reaction monitoring - SRM) to achieve high sensitivity and specificity. Studies involving fentanyl analogs, which share structural similarities with this compound (as it's a precursor to para-bromofentanyl) caymanchem.com, demonstrate the utility of LC-MS/MS for identifying and quantifying these compounds and their metabolites in matrices like oral fluid, blood, and urine nih.govsciex.comnih.govfrontiersin.orgnih.gov. For instance, LC-MS/MS methods have been validated for the simultaneous quantification of numerous fentanyl analogs and their metabolites, with reported limits of quantification (LOQs) in the low ng/mL or pg/mL range frontiersin.org. Metabolite identification often relies on analyzing fragmentation patterns and accurate mass measurements provided by high-resolution mass spectrometry (HRMS) nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Brominated Analogs of this compound

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying brominated compounds due to the characteristic isotopic patterns of bromine in mass spectra waters.comacs.org. GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS through the use of specific precursor-to-product ion transitions (SRM or MRM) nih.govwaters.comsrce.hrresearchgate.net.

While direct applications of GC-MS/MS for this compound itself might be limited if it is not sufficiently volatile, the technique is highly relevant for analyzing its potential volatile brominated analogs or degradation products nih.govwaters.comacs.orgsrce.hrresearchgate.net. Studies have demonstrated the successful application of GC-MS/MS for the simultaneous analysis of various brominated flame retardants and other brominated compounds, achieving low detection limits in environmental and biological matrices nih.govwaters.comresearchgate.net. Method development often involves optimizing GC columns (e.g., DB-5ms, DB1-HT) and MS parameters to achieve optimal separation and detection waters.com.

Radiochemical Purity and Specific Activity Determination for Radiolabeled this compound Derivatives

Radiolabeling of compounds with isotopes like tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C) is a common practice in preclinical research, particularly for positron emission tomography (PET) imaging and metabolic studies. Ensuring the quality of radiolabeled compounds is paramount, focusing on radiochemical purity and specific activity.

Radiochemical purity refers to the proportion of the total radioactivity that is associated with the desired radiolabeled compound, free from radioactive impurities such as unreacted precursor or radiolytic byproducts. This is typically assessed using chromatographic techniques, most commonly HPLC coupled with a radioactivity detector acs.orgiaea.orgmdpi.comnih.govnih.goviaea.orgacs.org. For example, studies developing ¹¹C-labeled tracers report achieving radiochemical purities exceeding 99% after purification by reversed-phase HPLC acs.orgmdpi.comnih.gov.

Specific activity, defined as the radioactivity per unit mass or mole of a substance (e.g., GBq/µmol or mCi/mmol), is a critical parameter, especially for receptor binding studies or PET imaging, as it directly influences the sensitivity and accuracy of the measurements nih.goviaea.org. High specific activity is often required to achieve sensitive detection and accurate quantification, particularly in low-capacity, high-affinity biological systems like receptors nih.gov. Methods for determining specific activity involve simultaneously measuring the radioactivity (e.g., using a dose calibrator or liquid scintillation counting) and the mass of the compound (e.g., using UV detection in HPLC or by calculating from molar absorptivity). For ¹¹C-labeled compounds, specific activities in the range of tens to hundreds of GBq/µmol are commonly reported mdpi.comnih.govacs.org. Synthesizing radiolabeled this compound derivatives would follow similar principles, requiring careful purification and characterization to ensure high radiochemical purity and specific activity.

Compound List

this compound

Based on a comprehensive review of available scientific literature, there is no evidence to support the application of this compound in the specific preclinical and in vitro research models as outlined in the user's request. The primary identified roles for this compound are as a precursor in the chemical synthesis of para-bromofentanyl and as an analytical reference standard for forensic and research purposes.

There is no scientific literature detailing the use of this compound in the following applications:

As a chemical probe for receptor mapping in cellular and tissue systems , including its use in radioligand binding assays in transfected cell lines or in autoradiographic localization studies of ex vivo tissue sections.

In high-throughput screening (HTS) platforms for ligand discovery , which would involve the development of this compound-based screening assays or its use in hit identification and validation from chemical libraries.

In the development of radiolabeled this compound analogs for preclinical molecular imaging research.

Consequently, it is not possible to provide an article with scientifically accurate and verifiable information that adheres to the requested outline. Generating content for the specified sections and subsections would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable scientific information.

Computational Chemistry and in Silico Modeling of Para Bromo 4 Anpp

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Para-bromo 4-anpp Derivatives

Predictive Models for Receptor Affinity, Selectivity, and Reactivity of this compound Analogs

Predictive modeling aims to forecast how well a compound will interact with biological targets and its chemical behavior. For this compound analogs, these models can guide the design of molecules with desired pharmacological profiles.

Receptor Affinity Prediction: Techniques like molecular docking are widely used to predict the binding affinity of compounds to specific receptors. For opioid receptor ligands, molecular docking has been successfully employed to correlate docking scores with experimentally determined binding affinities, allowing for the prediction of affinity for novel fentanyl analogs plos.org. Such models can identify key structural features that enhance or diminish binding. For instance, modifications at the piperidine (B6355638) ring can increase affinity, while removal of the N-phenethyl group significantly diminishes it plos.org.

Selectivity Prediction: Selectivity is crucial for minimizing off-target effects. Computational approaches can predict how selectively a compound binds to a target receptor compared to others. For example, in kinase inhibitors, computational studies can identify molecular features responsible for high affinity binding versus those driving selectivity across different kinase family members nih.gov.

Reactivity Prediction: Understanding the chemical reactivity of a compound is essential for its synthesis and stability. Conceptual Density Functional Theory (CDFT) can predict global reactivity descriptors and local Parr functions to assess nucleophilic and electrophilic tendencies, providing insights into a compound's chemical reactivity properties mdpi.com. Atom-based machine learning models can also estimate nucleophilicity and electrophilicity, aiding in predicting reaction outcomes and chemical stability rsc.org.

Virtual Screening and Design of Novel this compound Analogs

Virtual screening (VS) involves computationally screening large databases of chemical compounds to identify potential drug candidates or novel analogs. This process is a cornerstone of modern drug discovery.

Virtual Screening Strategies: VS typically employs methods like molecular docking to predict the binding pose and affinity of library compounds to a target protein mdpi.commdpi.com. Combined approaches, such as docking with pharmacophore filtering, can improve the accuracy of VS by reducing false positives mdpi.com. For instance, a hybrid virtual screening strategy combining non-covalent and covalent docking has been used to discover kinase inhibitors researchgate.net.

Design of Novel Analogs: Based on the insights gained from VS and predictive modeling, novel analogs of this compound can be designed. This often involves iterative cycles of in silico design, synthesis, and testing. Computational approaches can guide the rational design of molecules with improved efficacy, selectivity, and pharmacokinetic properties mdpi.comresearchgate.netresearchgate.net. For example, structure-based design utilizing molecular docking and molecular dynamics simulations can provide detailed structural insights into protein-inhibitor interactions, validating potential drug candidates mdpi.com.

Cheminformatics Approaches for Analog Design and Library Generation Based on this compound Scaffold

Cheminformatics leverages computational methods and databases to analyze chemical information, facilitating the design and generation of compound libraries.

Analog Design: Cheminformatics tools are instrumental in designing analogs by analyzing structure-activity relationships (SARs) researchgate.net. Techniques like fragment-based virtual screening (FBVS) can identify promising fragments that can be elaborated into lead compounds mdpi.com. Context-dependent similarity assessment, adapted from natural language processing, can systematically search for analogue series with SAR transfer potential researchgate.net.

Library Generation: Cheminformatics facilitates the creation of diverse compound libraries for high-throughput screening. This can involve enumerating virtual libraries based on known reactions and reagents researchgate.net. Diversity-oriented synthesis (DOS) approaches, often guided by in silico library enumeration and filtering based on molecular properties, are used to create libraries that populate underexplored areas of chemical space bham.ac.ukwhiterose.ac.uk. For example, utilizing data analytics software, large sets of virtual compounds can be generated and filtered to create drug-like screening libraries bham.ac.uk.

Emerging Research Directions and Future Perspectives for Para Bromo 4 Anpp Studies

Integration of Para-bromo 4-anpp into Advanced Biological Imaging Technologies (Non-human)

The potential integration of this compound into advanced biological imaging technologies, particularly in non-human contexts, hinges on its physicochemical properties and how these can be leveraged for visualization or tracking. As an analytical reference standard, its primary role has been in forensic analysis and the identification of novel synthetic opioids ojp.govsf.gov. However, compounds with similar structural motifs, particularly those with aromatic rings and potential for functionalization, can be adapted as probes. Research into this compound's spectral properties, such as its UV/Vis absorption maxima at 258 nm and 310 nm caymanchem.comcaymanchem.comglpbio.com, indicates a baseline for spectroscopic characterization. Future work could explore derivatization to introduce fluorescent moieties or radiolabels, enabling its use in fluorescence microscopy, PET imaging, or other non-human biological imaging modalities. The development of such probes would require detailed studies on its binding affinity to specific cellular targets or its distribution within biological systems, which are not yet extensively documented for this compound.

Development of Optogenetic and Chemogenetic Tools Utilizing this compound Scaffolds

The scaffold of this compound, characterized by its piperidine (B6355638) ring and substituted phenyl group, presents a foundation for developing optogenetic or chemogenetic tools. While direct literature on this compound's use in these specific fields is limited, its structural similarity to opioid receptor ligands suggests potential for modulating neuronal activity. Chemogenetics typically involves engineering receptors to respond to specific small molecules, and this compound's opioid-like structure could be a starting point for designing novel ligands that activate or inhibit engineered receptors. Optogenetics, which uses light to control genetically modified cells, could potentially be advanced by incorporating photoactivatable elements into this compound derivatives. This would require significant chemical modification to introduce photosensitive groups that can be triggered by light to alter the compound's biological activity or localization, thereby enabling precise temporal and spatial control over cellular processes in non-human models.

Unexplored Mechanistic Pathways and Novel Target Identification for this compound

The precise mechanistic pathways and novel biological targets of this compound are largely unexplored in the scientific literature. Its primary documented role is as a precursor to para-bromofentanyl and as an analytical standard in forensic toxicology caymanchem.comcaymanchem.comglpbio.combertin-bioreagent.com. Studies on novel synthetic opioids often focus on their interaction with opioid receptors, leading to effects such as analgesia, euphoria, and respiratory depression ojp.govcfsre.org. However, specific investigations into this compound's direct binding affinities, downstream signaling cascades, or off-target effects are not widely published. Identifying novel targets would necessitate comprehensive biochemical assays, proteomics, and genetic screening approaches to elucidate its molecular interactions within biological systems. Understanding these pathways is crucial for assessing its full potential and any associated risks beyond its role as a synthetic precursor.

Potential for this compound in Chemical Biology Research for Modulating Biological Systems

This compound's potential in chemical biology research lies in its utility as a molecular probe or as a scaffold for developing modulators of biological systems. Given its structural relationship to opioids, it could be investigated for its ability to interact with and modulate the activity of opioid receptors or related signaling pathways in cellular and animal models. Chemical biology research often utilizes well-characterized small molecules to perturb specific biological processes, and this compound could serve this purpose if its specific biological activities are further elucidated. For instance, it might be used to study the structure-activity relationships of novel opioid analogs or to probe the conformational changes in receptor proteins upon ligand binding. However, current research primarily positions it as a forensic marker and synthetic intermediate, rather than an active modulator of broad biological systems.

Challenges and Opportunities in the Academic Research Landscape for this compound

The academic research landscape for this compound faces several challenges and presents distinct opportunities. A significant challenge is the limited availability of published research focusing on its biological applications beyond forensic analysis. Its primary identification in forensic samples and its role as a precursor to controlled substances ojp.govsf.govcfsre.org mean that much of the existing data is context-specific to toxicology and drug profiling. This scarcity of detailed biological activity data hinders its exploration in broader chemical biology or pharmacological research. Opportunities, however, lie in its potential as a starting point for designing novel chemical probes or therapeutic agents, leveraging its established synthetic routes and analytical characterization caymanchem.comcaymanchem.comglpbio.com. Academic institutions can drive research into its precise molecular targets, signaling pathways, and potential therapeutic applications, provided appropriate ethical and regulatory frameworks are followed. Furthermore, its role in understanding the evolving landscape of synthetic opioids offers a critical area for public health and safety research.

Future Methodological Advancements for the Study and Application of this compound

Future methodological advancements for studying this compound could significantly expand its research utility. Current analytical methods, such as Liquid Chromatography Time of Flight Mass Spectrometry (LC-TOF-MS), are employed for its identification in forensic contexts, providing high-resolution mass spectrometry data for exact mass determinations and chemical formula generation ojp.gov. However, to explore its biological roles, advancements in techniques for target identification and mechanistic studies are needed. This could include high-throughput screening assays to identify novel binding partners, advanced cellular imaging techniques to visualize its localization and interactions within cells, and sophisticated biochemical assays to map its downstream signaling pathways. Development of novel synthetic methodologies could also facilitate the creation of derivatives with enhanced properties, such as fluorescent tags for imaging or specific functional groups for targeted delivery or modulation of biological targets. Furthermore, the establishment of standardized protocols for its use as a reference standard in diverse analytical matrices will be crucial for consistent research outcomes.

Q & A

Q. What analytical techniques are most effective for distinguishing Para-bromo 4-ANPP from structurally similar analogs in synthetic mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) is recommended for precise differentiation. Optimize ionization parameters (e.g., ESI+ mode) and employ fragmentation pattern analysis to resolve bromine isotopic signatures (e.g., doublet peaks at m/z 79/81). Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy, focusing on para-substitution patterns in aromatic regions (e.g., 7.0–7.5 ppm for brominated analogs) .

Q. How can researchers confirm the purity of this compound synthesized via reductive amination?

Use a combination of elemental analysis (C, H, N, Br), melting point determination, and chromatographic purity assessments (HPLC/UV at 254 nm). For trace impurities, employ gas chromatography (GC-MS) with derivatization protocols to detect unreacted precursors or side products. Document all synthetic steps, including solvent selection (e.g., anhydrous THF) and catalyst ratios (e.g., NaBH4 vs. Pd/C), to ensure reproducibility .

Q. What are the primary challenges in isolating this compound from biological matrices, and how can they be addressed?

Matrix interference from endogenous compounds (e.g., proteins, lipids) can obscure detection. Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to enhance recovery rates. Validate extraction efficiency using deuterated internal standards (e.g., 4-ANPP-d5) and optimize pH conditions to minimize ionization suppression during LC-MS/MS analysis .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound be resolved in human hepatocyte studies?

Discrepancies often arise due to interspecies variability in cytochrome P450 (CYP) enzyme activity. Design in vitro assays using pooled human hepatocytes and inhibit specific CYP isoforms (e.g., CYP3A4, CYP2D6) to isolate metabolic routes. Compare results with in silico predictions (e.g., molecular docking simulations) and correlate findings with urinary metabolite profiles from clinical case studies .

Q. What methodological frameworks are optimal for assessing the stability of this compound under varying environmental conditions?

Adopt a factorial design approach to test stability across pH (1–13), temperature (4–40°C), and UV exposure. Use accelerated degradation studies (e.g., Arrhenius modeling) to predict long-term stability. Quantify degradation products via LC-HRMS and apply multivariate statistical analysis (e.g., PCA) to identify dominant degradation pathways .

Q. How can researchers address contradictions in reported synthetic yields of this compound across literature sources?

Systematically evaluate reaction variables:

Q. What strategies are recommended for distinguishing this compound’s role as a synthetic precursor vs. a metabolic byproduct in forensic samples?

Analyze the norfentanyl/4-ANPP ratio: Low ratios suggest contamination from illicit synthesis, while higher ratios indicate metabolic conversion. Combine this with isotopic labeling (e.g., 13C-bromo analogs) to track precursor incorporation in controlled metabolism studies .

Q. How should researchers design experiments to evaluate the neurotoxicological effects of this compound in vitro?

Use differentiated SH-SY5Y neuronal cells and assess cytotoxicity via MTT assays, mitochondrial membrane potential (JC-1 staining), and reactive oxygen species (ROS) generation. Validate findings with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Include positive controls (e.g., fentanyl) and blinded data analysis to reduce bias .

Methodological Guidance

- Data Validation : Always cross-verify chromatographic results with orthogonal techniques (e.g., GC-MS vs. LC-MS) to mitigate false positives .

- Ethical Compliance : For human studies, obtain IRB approval and document informed consent protocols, particularly when analyzing biological samples .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite primary literature to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.